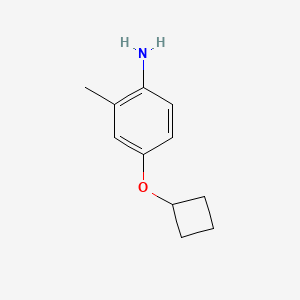
4-Cyclobutoxy-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutoxy-2-methylaniline is an organic compound with the molecular formula C₁₁H₁₅NO. It is a derivative of aniline, featuring a cyclobutoxy group and a methyl group attached to the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-2-methylaniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 4-chloro-2-methylaniline with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Cyclobutoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclobutoxy-2-methylaniline derivatives with different oxidation states.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while nitration can produce nitro-substituted aniline derivatives.
科学研究应用
4-Cyclobutoxy-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 4-Cyclobutoxy-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Cyclobutoxy-2-chloroaniline
- 4-Cyclobutoxy-2-nitroaniline
- 4-Cyclobutoxy-2-aminophenol
Uniqueness
4-Cyclobutoxy-2-methylaniline is unique due to the presence of both a cyclobutoxy group and a methyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
4-cyclobutyloxy-2-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3 |
InChI 键 |
KRLUYHWGZIXOCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC2CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13327041.png)
![(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13327046.png)
![4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid](/img/structure/B13327055.png)
![Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13327062.png)
![5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13327063.png)

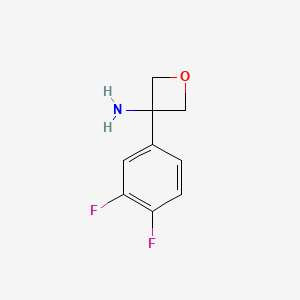
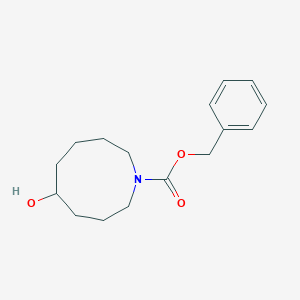
![tert-Butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13327086.png)
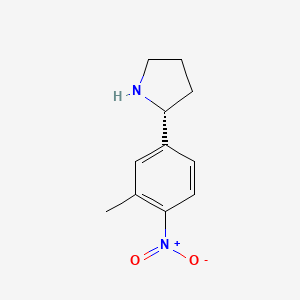
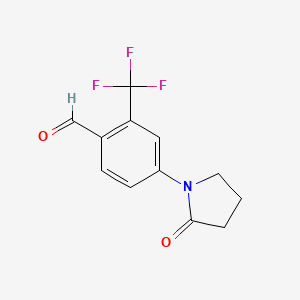
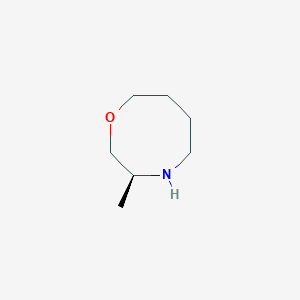
![trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13327097.png)

